molecular formula C15H12O6 B1670195 Dehydroaltenusin CAS No. 31186-13-7

Dehydroaltenusin

Cat. No.: B1670195
CAS No.: 31186-13-7
M. Wt: 288.25 g/mol
InChI Key: YWYZLBQRCUAQAV-HNNXBMFYSA-N
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Description

Dehydroaltenusin is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydroaltenusin typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Dehydroaltenusin can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or ethers.

Scientific Research Applications

Inhibition of DNA Polymerase Alpha

Dehydroaltenusin has been extensively studied for its ability to inhibit mammalian DNA polymerase alpha. This property has significant implications for cancer research:

  • Mechanism of Action : this compound selectively inhibits pol α without affecting other mammalian polymerases, such as pol δ, ε, β, and γ. This specificity allows researchers to use it as a molecular probe to study the functions of pol α in various cellular processes, particularly in DNA replication and repair .
  • Case Studies : In vitro studies have shown that this compound can effectively halt the proliferation of cancer cells by inducing cell cycle arrest at the G1/S phase. For instance, it was demonstrated to inhibit the growth of human gastric cancer cell lines by preventing thymidine incorporation into DNA .

Potential Anti-Cancer Agent

The unique properties of this compound make it a candidate for development as an anti-cancer therapeutic:

  • Research Findings : Studies indicate that derivatives of this compound exhibit enhanced inhibitory effects on pol α and may serve as effective anti-cancer agents. For example, a derivative conjugated with a C12-alkyl side chain showed stronger inhibition of pol α compared to the parent compound, suggesting that structural modifications can enhance its efficacy .
  • Clinical Implications : The ability of this compound to specifically target pol α presents opportunities for developing targeted cancer therapies that minimize damage to normal cells while effectively combating tumor growth .

Biotechnological Applications

Beyond its implications in cancer therapy, this compound has potential applications in biotechnology:

  • Fungal Inhibition : this compound exhibits antifungal properties, making it useful in controlling wood-damaging fungi. This application is particularly relevant in industries where wood preservation is critical .
  • Molecular Probes : The compound's specificity for pol α allows it to be used as a molecular probe in research settings to elucidate the biological functions of this enzyme in various cellular contexts .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is an active area of research:

  • Synthetic Pathways : Various synthetic routes have been explored to produce this compound and its analogs with improved properties. Recent studies have focused on optimizing these pathways to enhance yield and purity while maintaining biological activity .
  • Structure-Activity Relationship Studies : Research into the structure-activity relationships (SAR) of this compound derivatives has provided insights into how chemical modifications can influence their inhibitory effects on pol α, paving the way for the design of more potent compounds .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with similar aromatic structures but different functional groups.

    Aliphatic Amines: Compounds with amine groups that can undergo similar types of reactions but have different structural features.

Uniqueness

Dehydroaltenusin is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

Dehydroaltenusin is a naturally occurring compound primarily isolated from the fungus Alternaria tenuis. It has garnered significant interest due to its diverse biological activities, particularly as a selective inhibitor of mammalian DNA polymerase α (pol α). This article delves into the various biological activities of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

This compound exhibits several notable mechanisms of action:

  • Inhibition of DNA Polymerase α : this compound selectively inhibits mammalian DNA polymerase α, which is crucial for DNA replication and cell division. This inhibition is thought to occur through the compound's binding to a specific site on the enzyme, disrupting its function and leading to cell cycle arrest .
  • Induction of Apoptosis : In studies involving human gastric cancer cell lines (e.g., NUGC-3), this compound has been shown to induce apoptosis. This effect is likely linked to its ability to inhibit DNA replication, leading to cellular stress and programmed cell death .
  • Inhibition of Calmodulin-dependent Myosin Light Chain Kinase : this compound also inhibits calmodulin-dependent myosin light chain kinase, which plays a role in muscle contraction and other cellular processes .

2. Structure-Activity Relationships

The structure of this compound is critical to its biological activity. Research has identified specific structural features that enhance its inhibitory potency:

  • Chemical Modifications : Derivatives of this compound have been synthesized to explore their inhibitory effects on pol α. For example, modifications at the 5-position of the compound were found to significantly impact its potency as an inhibitor .
  • Key Moieties : The presence of an o-hydroxy-p-benzoquinone moiety is essential for the inhibition of DNA polymerases. This feature allows this compound to interact specifically with mammalian pol α while sparing other polymerases .

3. Biological Activities

This compound exhibits a range of biological activities beyond its role as a DNA polymerase inhibitor:

  • Antifungal Activity : The compound shows growth inhibition against wood-damaging fungi, suggesting potential applications in agriculture and pest control .
  • Anti-HIV Activity : Preliminary studies indicate that this compound may possess anti-HIV properties, although further research is needed to clarify this potential .

4. Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Mizuno et al. (2021)Demonstrated that this compound specifically binds to pol α, inhibiting its activity and leading to cell cycle arrest in cancer cells .
Research on DerivativesVarious derivatives were synthesized; demethoxythis compound was noted as the most selective inhibitor among them .
In Vivo StudiesIn vivo studies showed that this compound could inhibit tumor growth in animal models, supporting its potential as a chemotherapeutic agent .

5. Therapeutic Potential

Given its specific inhibitory effects on pol α and induction of apoptosis in cancer cells, this compound holds promise as a novel chemotherapeutic agent. Its selective action minimizes potential side effects associated with broader-spectrum inhibitors, making it an attractive candidate for further development in cancer therapy.

Properties

IUPAC Name

(4aS)-3,7-dihydroxy-9-methoxy-4a-methylbenzo[c]chromene-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-6,17-18H,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYZLBQRCUAQAV-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=C(C(=O)C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C=C(C(=O)C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31186-13-7
Record name Dehydroaltenusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031186137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROALTENUSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0VV30G3Y4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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